1-Bromo-3-chloro-5-(nitromethyl)benzene
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Overview
Description
1-Bromo-3-chloro-5-(nitromethyl)benzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and nitromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(nitromethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves the bromination and chlorination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The nitromethyl group can be introduced through nitration reactions using concentrated sulfuric acid and nitric acid .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-(nitromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the compound reacts with electrophiles to form substituted benzene derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid in the presence of Lewis acid catalysts.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
- Substituted benzene derivatives
- Amino derivatives from reduction reactions
- Oxidized products from oxidation reactions
Scientific Research Applications
1-Bromo-3-chloro-5-(nitromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-(nitromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound forms a positively charged intermediate, which then reacts with nucleophiles to form substituted products . The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Uniqueness: 1-Bromo-3-chloro-5-(nitromethyl)benzene is unique due to the presence of the nitromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of bromine, chlorine, and nitromethyl groups on the benzene ring makes it a versatile intermediate for various chemical reactions and applications.
Properties
Molecular Formula |
C7H5BrClNO2 |
---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-(nitromethyl)benzene |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-1-5(4-10(11)12)2-7(9)3-6/h1-3H,4H2 |
InChI Key |
NNYYWXJXLIRKBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C[N+](=O)[O-] |
Origin of Product |
United States |
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